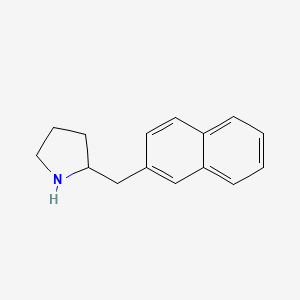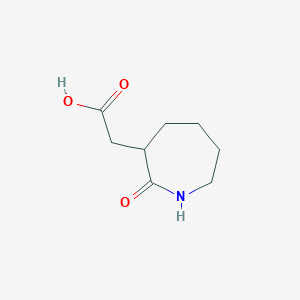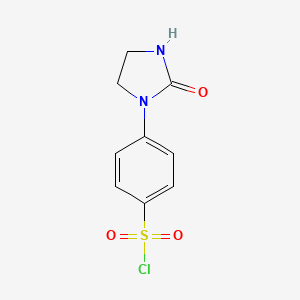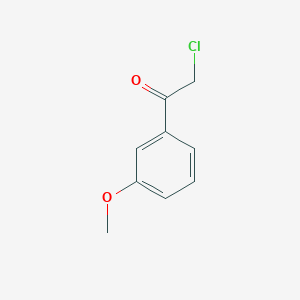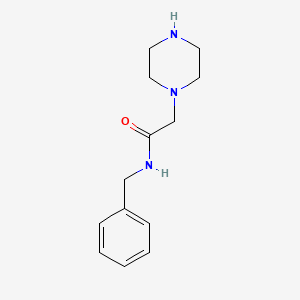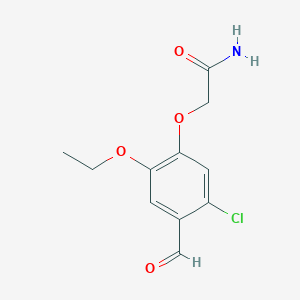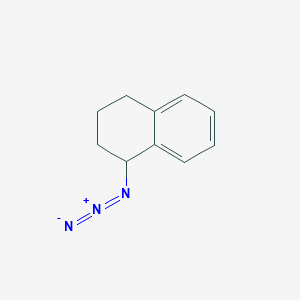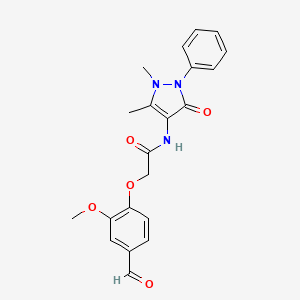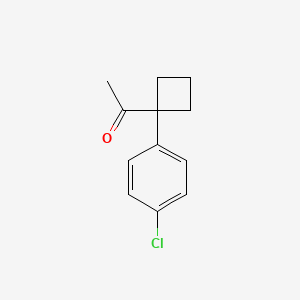
2-(4-tert-butyl-1H-pyrazol-1-yl)phenol
Vue d'ensemble
Description
The compound “2-(4-tert-butyl-1H-pyrazol-1-yl)phenol” is a heterocyclic compound . It is related to the compound 2,4-Ditert butyl phenol (2,4-DTBP), which has been extracted from the Plumbago zeylanica plant . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Ditert butyl phenol, a related compound, was characterized as C14H22O through 1H NMR analysis . Chemical shifts were reported in ppm units using tetramethylsilane (TMS) as an internal reference, and coupling constants (J) were given in Hz .Chemical Reactions Analysis
The compound 2,4-Ditert butyl phenol has shown antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .Mécanisme D'action
The mechanism of action of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol is not fully understood, but it is believed to act as an endocrine disruptor by interfering with the function of hormones such as estrogen and thyroid hormones. This compound may also affect the function of enzymes involved in the metabolism of these hormones.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect a variety of biochemical and physiological processes in the body. The compound has been shown to disrupt the normal development of the reproductive system in animals, and may also affect the function of the thyroid gland. In addition, this compound has been linked to developmental and neurological toxicity, and may have adverse effects on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-butyl-1H-pyrazol-1-yl)phenol is commonly used as a plasticizer and flame retardant in various industries, and as such, it is readily available for use in laboratory experiments. However, the compound is also highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken. In addition, the use of this compound in laboratory experiments may be limited by its potential health effects and the need for specialized equipment and facilities.
Orientations Futures
Further research is needed to fully understand the health effects of 2-(4-tert-butyl-1H-pyrazol-1-yl)phenol and to identify potential alternatives to its use in various industries. Studies are also needed to determine the potential risks associated with exposure to this compound in the environment and in consumer products. In addition, research is needed to develop new methods for the synthesis of this compound and other plasticizers and flame retardants that are safer and more environmentally friendly.
Applications De Recherche Scientifique
2-(4-tert-butyl-1H-pyrazol-1-yl)phenol has been the subject of extensive scientific research due to its potential health effects. Studies have shown that this compound can disrupt hormone function and may have adverse effects on reproductive health. In addition, the compound has been linked to developmental and neurological toxicity.
Propriétés
IUPAC Name |
2-(4-tert-butylpyrazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-8-14-15(9-10)11-6-4-5-7-12(11)16/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXJWSZQNMIGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



